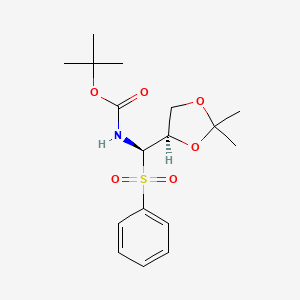
tert-Butyl ((R)-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is a complex organic compound with the molecular formula C18H27NO6S. This compound is notable for its unique structure, which includes a tert-butyl carbamate group, a dioxolane ring, and a phenylsulfonyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenylsulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its unique structure allows it to interact with specific enzymes, making it useful in biochemical assays .
Medicine
In medicinal chemistry, tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- Phenylsulfonyl derivatives
- Dioxolane-containing compounds
Uniqueness
tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is unique due to its combination of functional groups. The presence of both a tert-butyl carbamate and a phenylsulfonyl group provides distinct reactivity and stability, making it valuable in various applications .
Eigenschaften
Molekularformel |
C17H25NO6S |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
tert-butyl N-[(R)-benzenesulfonyl-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C17H25NO6S/c1-16(2,3)24-15(19)18-14(13-11-22-17(4,5)23-13)25(20,21)12-9-7-6-8-10-12/h6-10,13-14H,11H2,1-5H3,(H,18,19)/t13-,14-/m1/s1 |
InChI-Schlüssel |
QSILDVXJGLJDHD-ZIAGYGMSSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)[C@H](NC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1(OCC(O1)C(NC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)
![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)
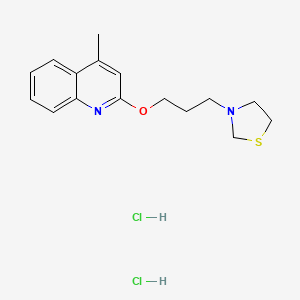
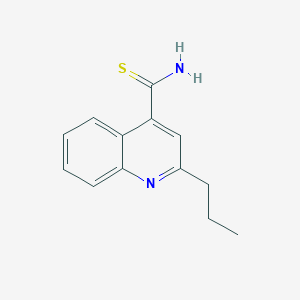


![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
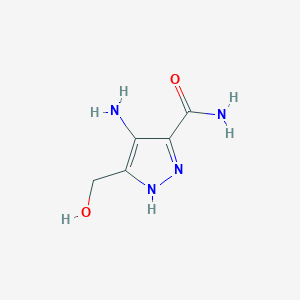
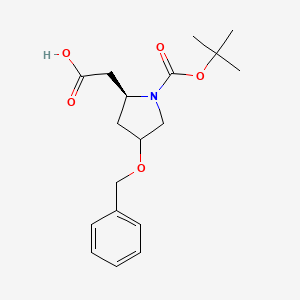

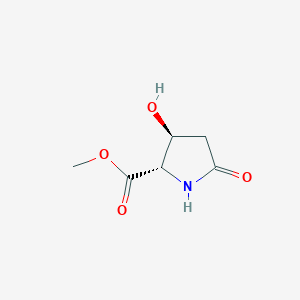
![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)

